BenchChemオンラインストアへようこそ!

Fabesetron Hydrochloride

5-HT3 receptor Receptor binding Functional antagonism

Fabesetron Hydrochloride (FK1052) is a small-molecule, orally active, dual antagonist of the 5-hydroxytryptamine 3 (5-HT3) and 5-hydroxytryptamine 4 (5-HT4) serotonin receptors. Developed as an antiemetic and gastrointestinal modulator, it reached Phase II clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome before its clinical development was terminated.

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
CAS No. 129299-90-7
Cat. No. B1196542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabesetron Hydrochloride
CAS129299-90-7
Synonyms8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one
FK 1052
FK 1052, (+)-isomer
FK 1052, (-)-isomer
FK 1052, hydrochloride
FK 1052, hydrochloride, (+)-isomer
FK-1052
FK1052
Molecular FormulaC18H20ClN3O
Molecular Weight329.8 g/mol
Structural Identifiers
SMILESCC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl
InChIInChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H/t13-;/m1./s1
InChIKeyPOKFYJWUPWZYQV-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Fabesetron Hydrochloride (CAS 129299-90-7): Baseline Overview for Scientific Procurement


Fabesetron Hydrochloride (FK1052) is a small-molecule, orally active, dual antagonist of the 5-hydroxytryptamine 3 (5-HT3) and 5-hydroxytryptamine 4 (5-HT4) serotonin receptors [1]. Developed as an antiemetic and gastrointestinal modulator, it reached Phase II clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome before its clinical development was terminated [1]. This compound is supplied as a research tool to investigate the combined pharmacological consequences of concurrent 5-HT3 and 5-HT4 receptor blockade, which cannot be achieved using selective mono-antagonist comparators.

Fabesetron Hydrochloride (CAS 129299-90-7): Why In-Class 5-HT3 Antagonists Are Not Interchangeable


Generic substitution among 5-HT3 receptor antagonists is scientifically invalid due to profound differences in receptor selectivity profiles, which directly translate into divergent in vivo pharmacodynamics and therapeutic coverage. Compounds such as Ondansetron and Granisetron are highly selective for the 5-HT3 receptor and exhibit minimal activity at the 5-HT4 receptor, limiting their efficacy in models requiring dual-receptor blockade [1][2]. Fabesetron Hydrochloride differentiates itself through its equipotent antagonism of both 5-HT3 and 5-HT4 receptors, a dual mechanism that yields complete suppression of certain serotonin-mediated gastrointestinal responses where selective 5-HT3 antagonists produce only partial inhibition [1][2]. Consequently, studies designed to interrogate combined 5-HT3/5-HT4 receptor contributions to physiology or disease cannot be appropriately conducted with mono-selective alternatives.

Fabesetron Hydrochloride (CAS 129299-90-7): Quantitative Differentiation Evidence for Procurement Decisions


5-HT3 Receptor Antagonism: pA2 Potency Comparison of Fabesetron vs. Ondansetron and Granisetron

Fabesetron exhibits markedly higher potency as a 5-HT3 receptor antagonist compared to Ondansetron and Granisetron in isolated guinea pig ileum. The pA2 value for Fabesetron is 8.36, indicating a 40-fold greater potency than Ondansetron (pA2 = 6.79) and a 3-fold greater potency than Granisetron (pA2 = 7.86) [1].

5-HT3 receptor Receptor binding Functional antagonism Guinea pig ileum

Von Bezold-Jarisch Reflex Inhibition: In Vivo 5-HT3 Antagonism ID50 Comparison of Fabesetron vs. Ondansetron and Granisetron

In the rat von Bezold-Jarisch reflex model (a 5-HT3-mediated response), Fabesetron demonstrates superior in vivo potency and oral absorption relative to Ondansetron and Granisetron. The intravenous ID50 for Fabesetron is 0.28 μg/kg, which is 19-fold lower than Ondansetron (5.23 μg/kg, i.v.) and 2.5-fold lower than Granisetron (0.70 μg/kg, i.v.). After intraduodenal administration, Fabesetron maintains higher potency with an ID50 of 5.23 μg/kg, compared to 170 μg/kg for Ondansetron and 66 μg/kg for Granisetron. The calculated bioavailability (ID50 i.d./i.v. ratio) is 17 for Fabesetron, compared to 33 for Ondansetron and 94 for Granisetron [1].

5-HT3 receptor In vivo efficacy von Bezold-Jarisch reflex Oral bioavailability

Colonic Transit Inhibition: Functional Impact of Dual 5-HT3/5-HT4 Antagonism vs. Selective 5-HT3 Antagonists

The functional consequence of dual 5-HT3/5-HT4 antagonism is demonstrated in conscious rat colonic transit assays. Fabesetron at 0.1 mg/kg p.o. inhibits completely the increase in colonic transit stimulated by 5-HT (1 mg/kg s.c.). In contrast, the selective 5-HT3 antagonists Ondansetron and Granisetron produce only a slight reduction under identical conditions [1]. Additionally, in wrap-restraint stress-induced fecal pellet output, Fabesetron exhibits an ED50 of 0.21 mg/kg p.o., which is 14-fold lower than Ondansetron (ED50 = 3.0 mg/kg p.o.) and 5.2-fold lower than Granisetron (ED50 = 1.1 mg/kg p.o.) [1].

5-HT4 receptor Dual antagonism Gastrointestinal motility Colonic transit

Stress-Induced Defecation: ED50 Potency Comparison of Fabesetron vs. Ondansetron and Granisetron

In a wrap-restraint stress model of defecation in rats, Fabesetron exhibits significantly greater potency in suppressing fecal pellet output compared to Ondansetron and Granisetron. The oral ED50 for Fabesetron is 0.21 mg/kg, representing a 14-fold higher potency than Ondansetron (ED50 = 3.0 mg/kg) and a 5.2-fold higher potency than Granisetron (ED50 = 1.1 mg/kg) [1].

Stress-induced hypermotility Irritable bowel syndrome In vivo efficacy Fecal output

5-HT-Induced Diarrhea: Comparative ED50 Potency in Mouse Model of Diarrhea

Fabesetron demonstrates superior potency in inhibiting 5-HT-induced diarrhea in mice. The oral ED50 for Fabesetron is 0.09 mg/kg, which is 26-fold lower than Ondansetron (ED50 = 2.3 mg/kg p.o.) and 9.8-fold lower than Granisetron (ED50 = 0.88 mg/kg p.o.) [1].

Diarrhea model Serotonin-induced hypersecretion In vivo efficacy 5-HT4 receptor

Delayed Emesis Suppression: Differential Efficacy Against Methotrexate-Induced Emesis

Fabesetron demonstrates dose-dependent efficacy against delayed emesis, a clinical challenge not adequately addressed by selective 5-HT3 antagonists. In a dog model of methotrexate-induced delayed emesis, Fabesetron at 1 mg/kg i.v. ×4 apparently reduces delayed emesis and prolongs time to emesis onset, while increasing the dose to 3.2 mg/kg i.v. ×4 significantly inhibits the number of emetic episodes compared to the 1 mg/kg dose [1]. This 5-HT4 receptor-dependent effect is not observed with selective 5-HT3 antagonists such as Ondansetron and Granisetron, which lack significant 5-HT4 activity [2].

Delayed emesis Chemotherapy-induced nausea and vomiting 5-HT4 receptor Antiemetic

Fabesetron Hydrochloride (CAS 129299-90-7): Optimal Research and Preclinical Application Scenarios


Investigating the Functional Interplay of 5-HT3 and 5-HT4 Receptors in Gastrointestinal Motility

Fabesetron Hydrochloride is the tool of choice for researchers requiring simultaneous and equipotent blockade of 5-HT3 and 5-HT4 receptors to dissect their combined roles in colonic transit and defecation. Studies requiring complete inhibition of serotonin-stimulated colonic transit cannot be executed with Ondansetron or Granisetron, which produce only partial attenuation due to their lack of 5-HT4 antagonism [1]. The superior in vivo potency (ED50 = 0.21 mg/kg p.o. in stress-induced defecation) also makes Fabesetron cost-effective for chronic dosing protocols [1].

Modeling Pharmacotherapy for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

Fabesetron is particularly suited for preclinical models of IBS-D, where both 5-HT3 and 5-HT4 receptors contribute to accelerated transit and hypersecretion. Its 26-fold higher potency over Ondansetron in inhibiting 5-HT-induced diarrhea in mice (ED50 = 0.09 mg/kg p.o. vs. 2.3 mg/kg p.o.) [1] demonstrates that dual antagonism provides a more robust and physiologically relevant suppression of secretory diarrhea than selective 5-HT3 blockade alone.

Studying the Role of 5-HT4 Receptors in Delayed-Phase Chemotherapy-Induced Nausea and Vomiting (CINV)

Fabesetron enables investigation into the understudied 5-HT4 receptor component of delayed emesis, a clinical phase poorly controlled by standard 5-HT3 antagonists. Its demonstrated efficacy in reducing methotrexate-induced delayed emesis in dogs at 3.2 mg/kg i.v. [1] positions it as a critical tool for validating 5-HT4 as a target for improving delayed CINV management, a research avenue inaccessible with Ondansetron or Granisetron [2].

Pharmacokinetic/Pharmacodynamic Studies Requiring High Oral Bioavailability

With a calculated oral bioavailability ratio of 17—substantially better than Ondansetron (33) and Granisetron (94) [1]—Fabesetron Hydrochloride minimizes compound waste and formulation complexity in oral dosing studies. This property is especially advantageous for long-term in vivo experiments where consistent systemic exposure from oral gavage is required.

Quote Request

Request a Quote for Fabesetron Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.